N-(1-Pirenilo)maleimida

Descripción general

Descripción

N-(1-Pyrenyl)maleimide, also known as N-(1-Pyrenyl)maleimide, is a useful research compound. Its molecular formula is C20H11NO2 and its molecular weight is 297.3 g/mol. The purity is usually 95%.

The exact mass of the compound N-(1-Pyrenyl)maleimide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(1-Pyrenyl)maleimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Pyrenyl)maleimide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Derivados de Oligonucleótidos

“N-(1-Pirenilo)maleimida” se utiliza como reactivo en la síntesis de derivados de oligonucleótidos . Estos derivados se utilizan a menudo en la investigación genética y la biología molecular, desempeñando un papel crucial en el estudio de la estructura y función del ADN.

Creación de Conjugados Polimericos de Péptidos Inmunogénicos

Este compuesto también participa en la creación de conjugados poliméricos de péptidos inmunogénicos . Estos conjugados son importantes en la investigación inmunológica, particularmente en el desarrollo de vacunas y el estudio de las respuestas inmunitarias.

Modificación de Oligonucleótidos para Aplicaciones de Biosensado

“this compound” se utiliza para modificar oligonucleótidos para aplicaciones de biosensado . Esto es particularmente útil en el desarrollo de biosensores, que son dispositivos que utilizan moléculas biológicas para detectar la presencia de diversas sustancias.

Síntesis de Copolímeros Alternados de Maleimida/Isobuteno Fluorescentes y Estables Térmicamente

Este compuesto participa en la síntesis de copolímeros alternados de maleimida/isobuteno fluorescentes y estables térmicamente

Mecanismo De Acción

Target of Action

N-(1-Pyrenyl)maleimide (NPM) primarily targets telomerase , an enzyme that is repressed in normal human somatic cells but activated in most cancers . This makes telomerase an important target for cancer therapy .

Mode of Action

NPM interacts selectively with telomerase, exerting a significant inhibitory effect . It has been shown to inhibit telomerase activity in a cell-free system . The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 0.25 μM .

Biochemical Pathways

The inhibition of telomerase by NPM leads to Bak oligomerization , loss of mitochondrial membrane potential (Δψm), and release of cytochrome C from mitochondria to the cytosol . Bak oligomerization appears to play a critical role in NPM-induced apoptosis . This process is independent of caspase-8 activation .

Result of Action

NPM induces apoptosis in Jurkat T cells, a type of T lymphocyte often used for research purposes . It displays a significant differential cytotoxicity against hematopoietic cancer cells . This suggests that NPM could be developed as an anti-cancer drug .

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-(1-Pyrenyl)maleimide involves the reaction of maleic anhydride with 1-pyrenebutanol followed by dehydration and cyclization to form N-(1-Pyrenyl)maleamic acid. The maleamic acid is then treated with thionyl chloride to form N-(1-Pyrenyl)maleimide.", "Starting Materials": [ "Maleic anhydride", "1-pyrenebutanol", "Thionyl chloride" ], "Reaction": [ "Step 1: Maleic anhydride is reacted with 1-pyrenebutanol in the presence of a suitable catalyst to form N-(1-Pyrenyl)maleamic acid.", "Step 2: The maleamic acid is dehydrated using a suitable dehydrating agent to form N-(1-Pyrenyl)maleimide intermediate.", "Step 3: The intermediate is cyclized to form the final product, N-(1-Pyrenyl)maleimide.", "Step 4: The maleamic acid is treated with thionyl chloride to form N-(1-Pyrenyl)maleimide." ] } | |

Número CAS |

42189-56-0 |

Fórmula molecular |

C20H11NO2 |

Peso molecular |

297.3 g/mol |

Nombre IUPAC |

1-pyren-4-ylpyrrole-2,5-dione |

InChI |

InChI=1S/C20H11NO2/c22-17-9-10-18(23)21(17)16-11-14-5-1-3-12-7-8-13-4-2-6-15(16)20(13)19(12)14/h1-11H |

Clave InChI |

NPTUGEKDRBZJRE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N5C(=O)C=CC5=O |

SMILES canónico |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)N5C(=O)C=CC5=O |

Pictogramas |

Irritant |

Sinónimos |

N-(1-pyrene)maleimide N-(1-pyrenyl)maleimide N-(3-pyrene)maleimide N-pyrene-maleimide N-pyrenemaleimide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

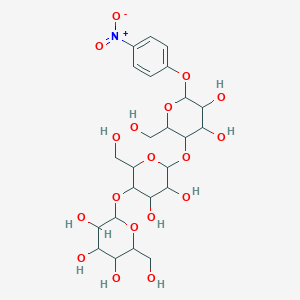

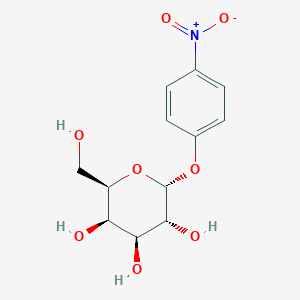

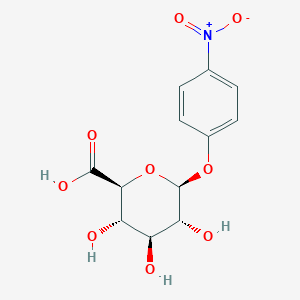

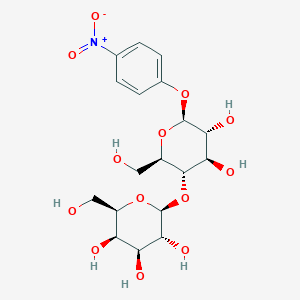

Feasible Synthetic Routes

Q1: How does NPM interact with its target molecules?

A1: NPM primarily interacts with proteins via covalent modification of cysteine residues. [, , , , , , ] This reaction forms a stable thioether bond, attaching the pyrene moiety to the protein. [, , , ] The hydrophobic nature of the pyrene group allows NPM to target cysteine residues located in hydrophobic environments, such as protein interiors or membrane interfaces. [, , , , , ]

Q2: What are the downstream effects of NPM labeling on protein function?

A2: The impact of NPM labeling on protein function depends on the specific protein and the labeled cysteine residue. In some cases, NPM labeling has minimal effects on enzymatic activity, [, , ] while in others, it can lead to partial or complete inhibition. [, , , ] This variability highlights the importance of careful experimental design and control experiments to assess the functional consequences of NPM labeling.

Q3: What is the molecular formula and weight of NPM?

A3: The molecular formula of NPM is C20H11NO2, and its molecular weight is 301.31 g/mol.

Q4: What are the key spectroscopic characteristics of NPM?

A4: NPM exhibits characteristic pyrene fluorescence with excitation and emission maxima around 340-350 nm and 375-380 nm, respectively. [, , , ] The formation of pyrene excimers, characterized by a red-shifted emission band around 470-480 nm, can be observed at higher NPM concentrations or upon protein aggregation. [, , ]

Q5: Does NPM possess any intrinsic catalytic properties?

A5: NPM itself is not known to possess catalytic activity. Its primary function is as a fluorescent probe, exploiting its reactivity with cysteine residues and its spectroscopic properties to investigate protein structure and function.

Q6: Have computational methods been used to study NPM and its interactions?

A8: While computational studies specifically focusing on NPM are limited in the provided literature, molecular dynamics simulations and docking studies can be employed to model its interaction with proteins and predict labeling sites. [] Additionally, quantitative structure-activity relationship (QSAR) models can be developed to explore the relationship between NPM structure and its reactivity towards different cysteine environments. []

Q7: How do structural modifications of the pyrene moiety influence NPM's properties?

A9: Structural modifications of the pyrene ring, such as the introduction of alkynyl groups, can influence NPM's fluorescence properties, including quantum yield and emission wavelength. [] These modifications can be exploited to develop NPM derivatives with tailored spectroscopic properties for specific applications.

Q8: What analytical techniques are commonly used to characterize NPM-labeled proteins?

A10: Several techniques are employed to analyze NPM-labeled proteins, including:* Fluorescence Spectroscopy: Measures changes in fluorescence intensity, lifetime, and anisotropy to study protein conformation, interactions, and dynamics. [, , , , , , , , , , , , ]* High-Performance Liquid Chromatography (HPLC): Separates and quantifies NPM-labeled peptides or proteins based on their hydrophobicity and size. [, , , ]* Mass Spectrometry: Identifies NPM-labeled peptides and determines the site of modification within a protein sequence. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.